![molecular formula C15H13FO2 B12082330 2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
2-[2-(3-Fluorophenyl)ethyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-Fluorophenyl)ethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorophenyl group attached to the benzoic acid moiety through an ethyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Fluorophenyl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and ethylbenzene.
Grignard Reaction: 3-Fluorobenzaldehyde is reacted with ethylmagnesium bromide to form 3-fluorophenylethanol.
Oxidation: The resulting 3-fluorophenylethanol is oxidized to 3-fluorophenylacetaldehyde using an oxidizing agent such as pyridinium chlorochromate.
Aldol Condensation: 3-Fluorophenylacetaldehyde undergoes aldol condensation with benzaldehyde to form 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde.
Oxidation: Finally, 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde is oxidized to this compound using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[2-(3-Fluorophenyl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde.
Reduction: Formation of 2-[2-(3-Fluorophenyl)ethyl]benzyl alcohol.
Substitution: Formation of 2-[2-(3-Methoxyphenyl)ethyl]benzoic acid.
科学研究应用
2-[2-(3-Fluorophenyl)ethyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-[2-(3-Fluorophenyl)ethyl]benzoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in disease pathways. For example, it has been shown to inhibit histone deacetylases, which play a critical role in gene expression regulation.
相似化合物的比较
Similar Compounds
- 2-[2-(4-Fluorophenyl)ethyl]benzoic acid
- 2-[2-(3-Chlorophenyl)ethyl]benzoic acid
- 2-[2-(3-Methylphenyl)ethyl]benzoic acid
Uniqueness
2-[2-(3-Fluorophenyl)ethyl]benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and physical properties.
属性
分子式 |
C15H13FO2 |
|---|---|
分子量 |
244.26 g/mol |
IUPAC 名称 |
2-[2-(3-fluorophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H13FO2/c16-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)15(17)18/h1-7,10H,8-9H2,(H,17,18) |
InChI 键 |
TVIAPJHBTMIHJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC2=CC(=CC=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


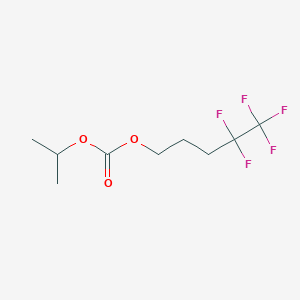
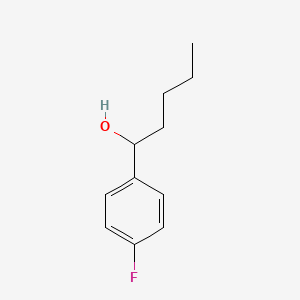
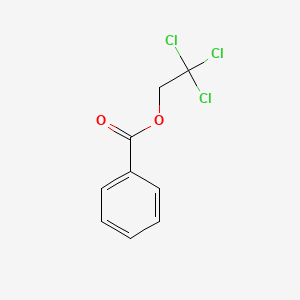
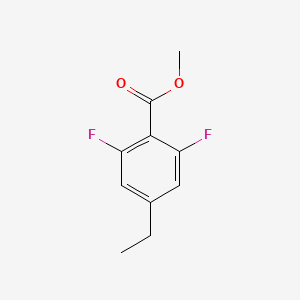
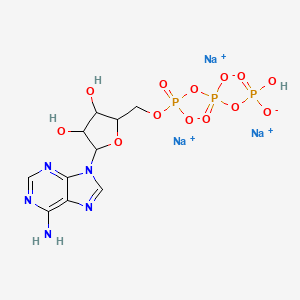
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
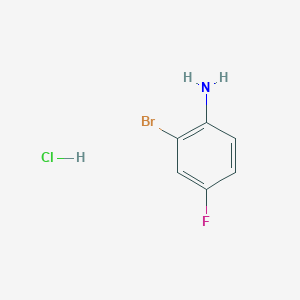
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)





